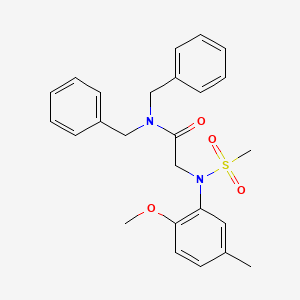![molecular formula C15H11NO3S B5732874 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)
2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure.
作用機序
The mechanism of action of 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating specific signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and migration. The compound has also been found to interact with specific proteins involved in Alzheimer's disease pathology, potentially inhibiting the formation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
Studies have demonstrated that 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. The compound has also been found to improve cognitive function and memory in Alzheimer's disease models.
実験室実験の利点と制限
One advantage of using 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, the compound has shown promising results in various assays, making it a potentially useful tool for studying specific biological processes. However, one limitation of using the compound is its relatively low solubility in water, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential as a drug candidate for cancer and Alzheimer's disease. Additionally, the compound's potential as a fluorescent probe for biological imaging could be explored further. Another potential direction is to investigate the compound's interactions with specific proteins and signaling pathways in cells, which could provide insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one involves the reaction of 2-furylcarboxaldehyde and 4-(methylthio)benzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a condensation reaction, forming the desired compound as a yellow solid. The yield of the reaction can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and the amount of reagents used.
科学的研究の応用
2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one has been studied extensively for its potential applications in various fields. It has shown promising results in the development of new drugs, particularly for the treatment of cancer and Alzheimer's disease. The compound has also been investigated for its antimicrobial and anti-inflammatory properties, as well as its potential use as a fluorescent probe for biological imaging.
特性
IUPAC Name |
(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-20-11-6-4-10(5-7-11)9-12-15(17)19-14(16-12)13-3-2-8-18-13/h2-9H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATXIGWDIAIWGQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(furan-2-yl)-4-[(4-methylsulfanylphenyl)methylidene]-1,3-oxazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)




![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)
![N,N-diethyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5732895.png)
![4-methoxy-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5732902.png)
![ethyl 4-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5732907.png)